molecular formula C15H11N3O3S B5518322 N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No.: B5518322
M. Wt: 313.3 g/mol
InChI Key: MVJSBNNZSHYBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound has a benzothiazole ring substituted with a methyl group at the 6-position and a nitrobenzamide moiety at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring. The nitrobenzamide moiety can be introduced through nitration reactions using nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the use of high-pressure reactors and catalysts to improve yield and efficiency. Microwave irradiation and one-pot multicomponent reactions are also employed to streamline the synthesis and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles and their derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Molecular docking studies have shown that it can bind to active sites of target proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 2-aminobenzothiazole
  • 6-methylbenzothiazole
  • 2-nitrobenzothiazole

Uniqueness

N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzothiazole ring with a nitrobenzamide moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-9-5-6-12-13(7-9)22-15(16-12)17-14(19)10-3-2-4-11(8-10)18(20)21/h2-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJSBNNZSHYBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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